

Benzyltrimethylammonium Iodide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium iodide*

Cat. No.: *B1210621*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties and applications of **benzyltrimethylammonium iodide**, a quaternary ammonium salt with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

Benzyltrimethylammonium iodide is a white to off-white crystalline powder. A key thermal property for the identification and purity assessment of this compound is its melting point, which has been consistently reported in the literature.

Table 1: Physical and Chemical Properties of **Benzyltrimethylammonium Iodide**

Property	Value	Source(s)
Melting Point	178-179 °C	[1][2]
Alternate Melting Point	179 °C	[3]
Molecular Formula	C ₁₀ H ₁₆ IN	[1]
Molecular Weight	277.15 g/mol	
CAS Number	4525-46-6	[1]
Appearance	White to off-white crystalline powder	[1][3]

Experimental Protocol: Melting Point Determination

The melting point of **benzyltrimethylammonium iodide** is determined using the capillary method with a modern melting point apparatus. This is a standard and reliable technique for characterizing crystalline organic compounds.[1][2]

Objective: To accurately determine the melting point range of a pure sample of **benzyltrimethylammonium iodide**.

Materials:

- **Benzyltrimethylammonium iodide** (dry, powdered sample)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

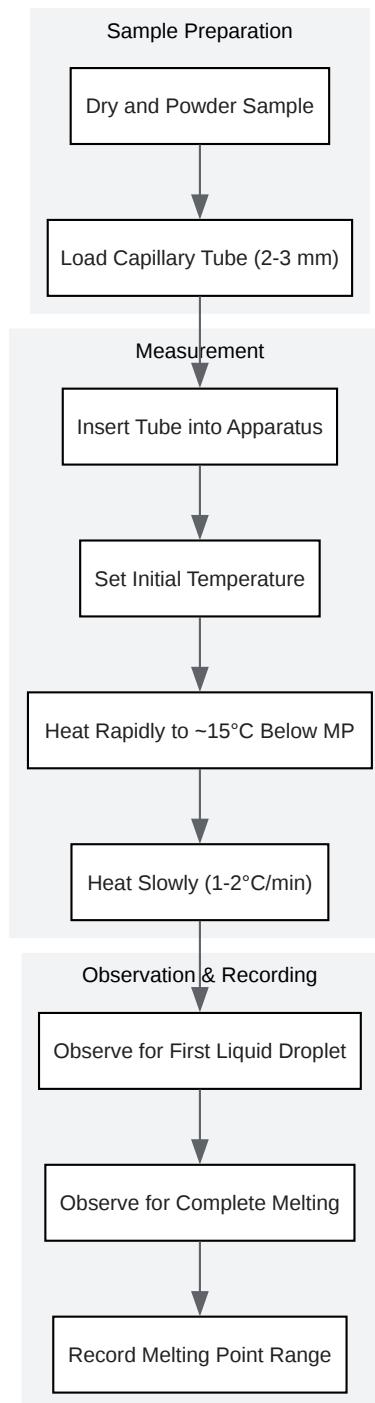
- Sample Preparation: Ensure the **benzyltrimethylammonium iodide** sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind any coarse crystals using a

mortar and pestle.

- Loading the Capillary Tube:

- Press the open end of a capillary tube into the powdered sample on a clean, dry surface.
[\[5\]](#)
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[\[3\]\[5\]](#)
- To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or a cut PVC pipe) several times.[\[3\]\[5\]](#) The packed sample height should be 2-3 mm.[\[3\]](#)

- Apparatus Setup:


- Insert the loaded capillary tube into the sample holder of the melting point apparatus.[\[3\]](#)
- If the approximate melting point is known (around 178-179 °C), set the starting temperature to about 15-20 °C below this expected value.[\[3\]](#)

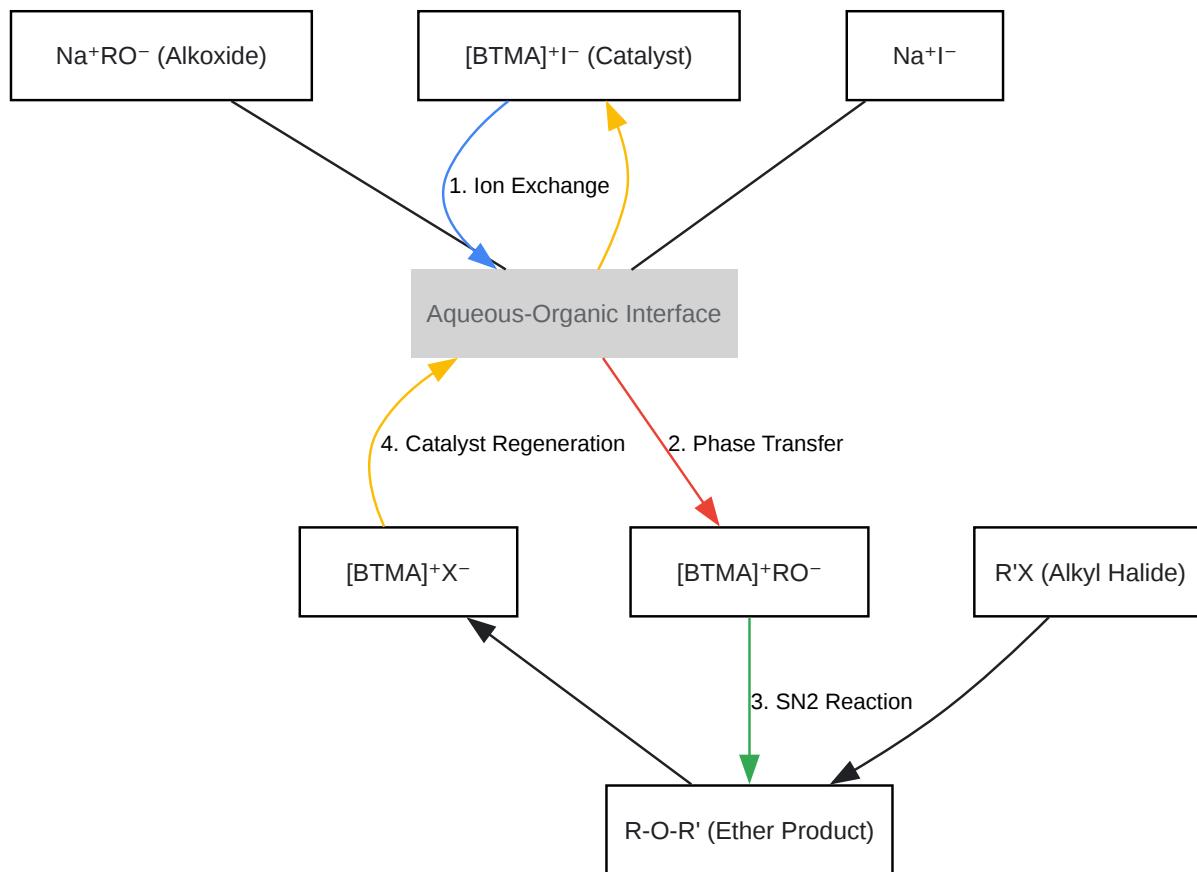
- Melting Point Measurement:

- Turn on the apparatus and set a rapid heating rate to approach the expected melting point.
- Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[\[2\]](#) A slow heating rate is crucial for an accurate measurement.
- Observe the sample through the viewing lens.
- Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
- Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.

- Data Recording: The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow, often between 0.5-1.0 °C.
- Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For subsequent determinations, always use a fresh sample.[\[5\]](#)

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Application in Organic Synthesis: Phase Transfer Catalysis

Benzyltrimethylammonium iodide is an effective phase transfer catalyst, facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.^[6] A classic example of its application is in the Williamson ether synthesis.

In this reaction, an alkoxide, which is typically soluble in an aqueous phase, needs to react with an alkyl halide, which is soluble in an organic phase. The phase transfer catalyst transports the alkoxide anion from the aqueous phase to the organic phase, enabling the reaction to proceed.

The mechanism involves the quaternary ammonium cation ($[\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3]^+$) exchanging its iodide anion for the alkoxide anion (RO^-) at the interface of the two phases. This newly formed ion pair, being lipophilic, can migrate into the organic phase. In the organic phase, the "naked" and highly reactive alkoxide anion performs a nucleophilic attack on the alkyl halide, forming the ether product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

[Click to download full resolution via product page](#)

Caption: Phase Transfer Catalysis in Williamson Ether Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. etcnmachining.com [etcnmachining.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- To cite this document: BenchChem. [Benzyltrimethylammonium Iodide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210621#benzyltrimethylammonium-iodide-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com